2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate
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Overview
Description
2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate is a chemical compound known for its unique structure and properties It features a combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct chemical behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate typically involves multiple steps, starting with the preparation of the individual components. The process often includes:
Formation of 2,4-Difluorophenyl Group: This can be achieved through nucleophilic substitution reactions involving fluorinated aromatic compounds.
Preparation of 2,6-Dichloro-4-Pyridyl Group: This step may involve chlorination reactions of pyridine derivatives.
Coupling Reaction: The final step involves coupling the 2,4-difluorophenyl group with the 2,6-dichloro-4-pyridyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms to the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H6Cl2F2N2OS |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
O-(2,4-difluorophenyl) N-(2,6-dichloropyridin-4-yl)carbamothioate |
InChI |
InChI=1S/C12H6Cl2F2N2OS/c13-10-4-7(5-11(14)18-10)17-12(20)19-9-2-1-6(15)3-8(9)16/h1-5H,(H,17,18,20) |
InChI Key |
HWMNJCXGLUABGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC(=S)NC2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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